molecular formula C29H44BrN5O5Si2 B13412651 O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine

Cat. No.: B13412651
M. Wt: 678.8 g/mol
InChI Key: JDXBCEWMDJONPM-RBZQAINGSA-N
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Description

O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine is a synthetic nucleoside analog. This compound is characterized by its complex structure, which includes a benzyl group, a bromine atom, and a disiloxane-protected deoxyribofuranosyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine involves multiple steps One of the key steps is the protection of the deoxyribofuranosyl moiety using a disiloxane groupThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions are typically mild to preserve the integrity of the complex structure of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine has several scientific research applications:

Mechanism of Action

The mechanism of action of O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine involves its interaction with specific molecular targets. The benzyl and bromine groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The disiloxane-protected deoxyribofuranosyl moiety helps in stabilizing the compound and enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2’-deoxyguanosine: Similar in structure but lacks the benzyl and disiloxane groups.

    O6-Benzylguanine: Lacks the bromine and disiloxane groups but shares the benzyl group at the O6 position.

Uniqueness

O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the disiloxane-protected deoxyribofuranosyl moiety, in particular, sets it apart from other similar compounds, providing enhanced stability and potential for diverse applications .

Properties

Molecular Formula

C29H44BrN5O5Si2

Molecular Weight

678.8 g/mol

IUPAC Name

9-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine

InChI

InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)/t22-,23+,24+/m0/s1

InChI Key

JDXBCEWMDJONPM-RBZQAINGSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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